molecular formula C12H10ClNO B8391404 4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one

4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one

Cat. No. B8391404
M. Wt: 219.66 g/mol
InChI Key: ZFAYNZUWZACPBX-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one (example A.27 step 1) (4.00 g, 18.2 mmol) and phosphoryl bromide (15.66 g, 54.6 mmol) according to the general procedure Ia to d preparation of bromides. Obtained as a light brown solid (2.95 g, 57%). MS (ISP) 282 [(M+H)+], 284 [(M+2+H)+] and 286 [(M+4+H)+]; mp 92° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([CH3:14])[NH:11][C:10](=O)[CH:9]=2)=[CH:4][CH:3]=1.P(Br)(Br)([Br:18])=O>>[Br:18][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:13]=[C:12]([CH3:14])[N:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(NC(=C1)C)=O
Step Two
Name
Quantity
15.66 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)C1=CC=C(C=C1)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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